6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-8-6-14(7-9-15)12-26-13-21(30(28,29)16-4-2-1-3-5-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBSQUTFSPSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Benzylation: The final step involves the benzylation of the quinoline core using benzyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease progression.
Interacting with Receptors: Modulating the activity of cellular receptors to alter signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among related compounds include:
- Fluorination pattern on the quinoline ring.
- Substituents at position 1 (e.g., benzyl groups with varying halogens or alkyl chains).
- Sulfonyl group modifications (e.g., phenyl vs. substituted aryl sulfonyl groups).
The table below summarizes structural and molecular properties of select analogs:
*Molecular weight inferred from structurally similar compounds in .
Challenges and Limitations
- Steric effects : Aliphatic sulfonic acids are incompatible with Zhou’s synthesis method (), limiting the scope of sulfonyl group modifications.
- Discontinued analogs : Some derivatives, like the 3-chlorophenylsulfonyl analog (), are marked as discontinued, possibly due to synthetic complexity or stability issues.
Biological Activity
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure which includes fluorine substitutions and a phenylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in antimicrobial and anticancer therapies.
Molecular Structure
The molecular formula of 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is , with a molecular weight of approximately 429.4 g/mol. The structural features include:
- Quinoline core : Provides a scaffold for biological activity.
- Fluorine atoms : Enhance lipophilicity and biological interactions.
- Phenylsulfonyl group : Increases reactivity and potential enzyme inhibition.
Enzyme Inhibition
Research indicates that 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one exhibits moderate inhibitory activity against various kinases. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a starting point for developing selective kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cancer and other diseases.
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Various kinases | Moderate |
Antimicrobial Properties
The compound shows promise in antimicrobial studies, with the 4-fluorobenzyl moiety recognized for enhancing antibacterial efficacy. Similar quinoline derivatives have demonstrated significant activity against various bacterial strains, suggesting that this compound may also inhibit bacterial growth effectively.
Anticancer Activity
Preliminary studies indicate that 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one may exhibit cytotoxic effects against several cancer cell lines. The unique combination of fluorinated groups and the phenylsulfonyl moiety may enhance its therapeutic potential against resistant cancer strains.
Study on Kinase Inhibition
In a notable study conducted in 2013, researchers investigated the enzyme inhibition properties of this compound. The findings revealed that it could inhibit specific kinases involved in cellular signaling pathways, suggesting its potential utility in targeted cancer therapies.
Antimicrobial Efficacy
A comparative study assessed the antibacterial properties of quinoline derivatives, including 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as an antibacterial agent.
Synthesis and Reactivity
The synthesis of 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one involves several steps including nucleophilic substitutions and electrophilic aromatic substitutions. Control over reaction conditions is crucial for achieving high yields and purity. The presence of fluorine enhances the electrophilicity of the quinoline ring, making it more reactive towards nucleophiles.
Q & A
Q. What synthetic strategies are effective for introducing the phenylsulfonyl group into the quinolin-4(1H)-one scaffold?
The phenylsulfonyl group can be introduced via radical oxidative cyclization of o-azidoaryl acetylenic ketones and sulfonic acids using tert-butyl hydroperoxide (TBHP) as a radical initiator under argon at 80°C . Electron-withdrawing or -donating substituents on the aromatic ring are tolerated, but steric hindrance (e.g., aliphatic sulfonic acids like methanesulfonic acid) prevents cyclization. Yields range from 60–95% depending on substituent electronic effects .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
- 1H/13C NMR : To identify substituent environments (e.g., fluorobenzyl protons at δ ~5.2 ppm, sulfonyl-linked aromatic protons at δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ketone (C=O at ~1650 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C22H14F3N2O3S: 467.07) .
Q. How do reaction conditions influence cyclization in quinolinone synthesis?
Solvent polarity and temperature are critical. For example, radical-initiated cyclization requires aprotic solvents (e.g., DMF) at 80°C , while microwave-assisted methods using indium(III) chloride in CH2Cl2 reduce reaction times to 5 minutes . Reflux in diphenyl ether is effective for Schiff base cyclization to ethyl 4(1H)-quinolone-3-carboxylates .
Q. What in vitro models assess the compound’s cytotoxic potential?
Cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Polyresistant subclones (e.g., P-glycoprotein-overexpressing cells) test efficacy against drug resistance .
Advanced Questions
Q. How do steric and electronic effects impact radical oxidative cyclization efficiency?
Electron-withdrawing groups (e.g., -F, -CF3) enhance sulfonic acid reactivity by stabilizing the transition state, whereas bulky substituents (e.g., ortho-methyl) reduce yields by ~30% due to steric clashes during cyclization . Computational studies (DFT) can model these effects by analyzing bond angles and charge distribution .
Q. What role do fluorine substituents play in biological activity, and how is their introduction optimized?
Fluorine enhances metabolic stability and membrane permeability. Difluorination at positions 6 and 7 can be achieved via electrophilic fluorination or using BrCF2COOEt as a difluoromethylation reagent under transition metal-free conditions . Bioactivity assays show fluorinated quinolones exhibit 2–5× higher antibacterial potency compared to non-fluorinated analogs .
Q. How does X-ray crystallography elucidate supramolecular interactions?
X-ray analysis reveals intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.9 Å) between quinoline rings, influencing crystal packing and solubility. These interactions guide co-crystallization strategies for improved bioavailability .
Q. Can computational methods predict metabolic stability of fluorinated quinolones?
Molecular docking and MD simulations assess interactions with cytochrome P450 enzymes (e.g., CYP3A4). Parameters like LogP (calculated ~2.8) and polar surface area (~90 Ų) predict hepatic clearance. Fluorine’s electronegativity reduces oxidative metabolism at adjacent carbons .
Q. How do electron-withdrawing groups on the sulfonyl moiety affect derivatization?
Strongly electron-withdrawing groups (e.g., -NO2) reduce nucleophilic aromatic substitution yields by deactivating the ring. However, they enhance electrophilic substitution at the quinolinone’s 2-position. Substituent effects are quantified via Hammett σ values (ρ ~1.2 for sulfonyl derivatives) .
Q. What purification strategies address challenges in sulfonated quinolone synthesis?
High-purity disulfides (>95%) are obtained by heating crude mixtures in o-xylene, which promotes disulfide bond formation . Flash chromatography with heptane/EtOAc (3:1) removes unreacted sulfonic acids, while recrystallization in CH2Cl2/diisopropylether yields single crystals for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
